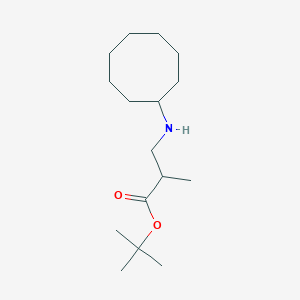

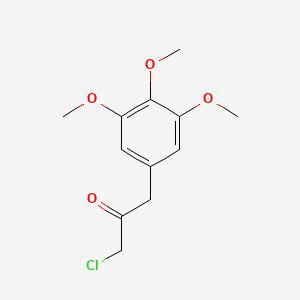

![molecular formula C11H22N2O2 B6340250 Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate CAS No. 1221342-48-8](/img/structure/B6340250.png)

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Synthesis Analysis

The synthesis of compounds containing the pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . The second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación

Flavor Compounds in Food Products

Research on branched chain aldehydes, including compounds like 2-methyl propanal and 2- and 3-methyl butanal, highlights the importance of understanding the formation and degradation of these aldehydes from amino acids in food products. These compounds are significant for their roles in flavoring in both fermented and non-fermented food products. The study by Smit, Engels, and Smit (2009) emphasizes the metabolic conversions, microbial, and food composition aspects influencing the formation of these aldehydes, which is essential for controlling their levels for desired flavor profiles in food products (Smit, Engels, & Smit, 2009).

Biodegradation and Environmental Fate

Thornton et al. (2020) review the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), which shares structural similarities with various ether compounds. This review provides insights into the microbial degradation capabilities and pathways in soil and groundwater environments, offering potential parallels for the environmental processing and degradation of compounds like Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate. Understanding these pathways is crucial for assessing environmental impact and degradation processes (Thornton et al., 2020).

Drug Discovery and Pyrrolidine Scaffold

The pyrrolidine ring, a structural component of Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate, is widely utilized in medicinal chemistry due to its versatility and impact on pharmacophore space due to sp3-hybridization. Li Petri et al. (2021) discuss the significance of pyrrolidine and its derivatives in developing compounds for treating human diseases. This review could guide the design of new compounds based on the pyrrolidine scaffold, suggesting potential biomedical applications for Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate (Li Petri et al., 2021).

Direcciones Futuras

The future directions for the research and development of “Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This can be achieved by exploring the pharmacophore space, manipulating the stereochemistry of the molecule, and increasing the three-dimensional coverage of the ring .

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as (s)-3-(1-methyl-2-pyrrolidinyl)pyridine, are known to be potent agonists of the nicotinic acetylcholine receptor .

Mode of Action

For instance, (S)-3-(1-Methyl-2-pyrrolidinyl)pyridine, a structurally similar compound, acts as an agonist of the nicotinic acetylcholine receptor .

Biochemical Pathways

For example, imidazole, a compound with a similar heterocyclic structure, is known to affect a broad range of biochemical pathways and shows various biological activities .

Pharmacokinetics

Compounds with similar structures are often highly soluble in water and other polar solvents , which may influence their bioavailability.

Result of Action

Compounds with similar structures have been found to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of similar compounds in water and other polar solvents suggests that the compound’s action may be influenced by the polarity of its environment.

Propiedades

IUPAC Name |

methyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(11(14)15-2)9-12-5-8-13-6-3-4-7-13/h10,12H,3-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLHPTMGLYTFRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN1CCCC1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[bis(2-methylpropyl)amino]propanoate](/img/structure/B6340172.png)

![Methyl 3-[(3-phenylpropyl)amino]butanoate](/img/structure/B6340179.png)

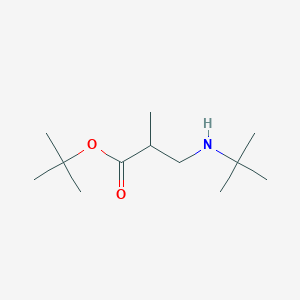

![Methyl 3-[(2,2-diethoxyethyl)amino]butanoate](/img/structure/B6340193.png)

![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)

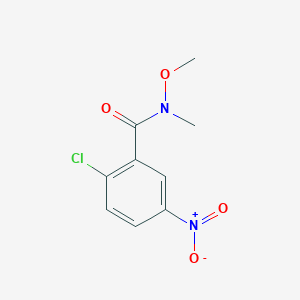

![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)

![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)

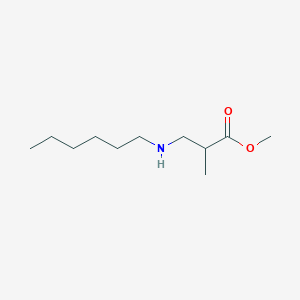

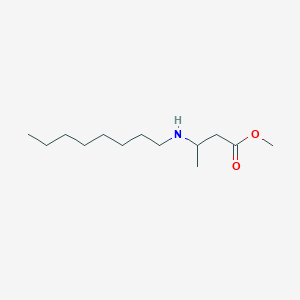

![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)